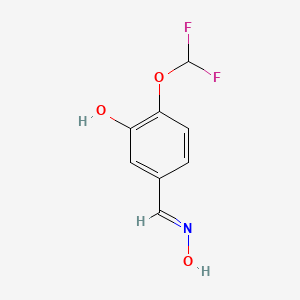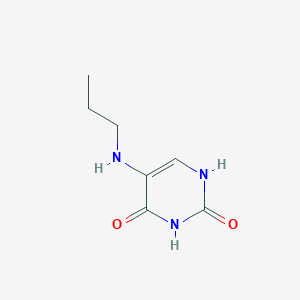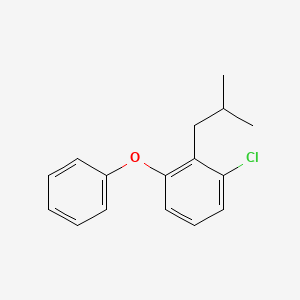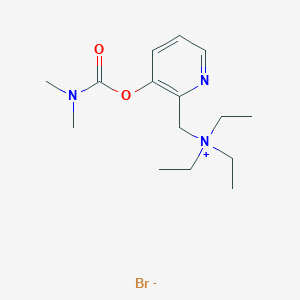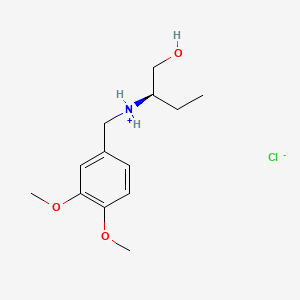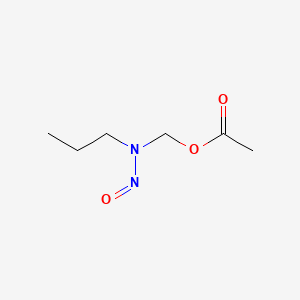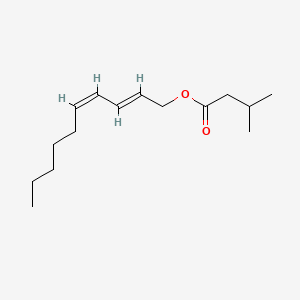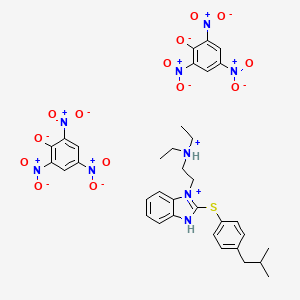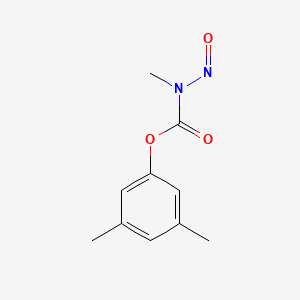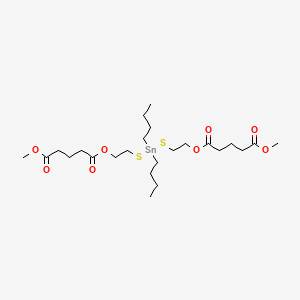
6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10,10-dibutyl-5,15-dioxo-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10,10-dibutyl-5,15-dioxo-, dimethyl ester is a complex organotin compound with the molecular formula C24H44O8S2Sn . This compound is characterized by its unique structure, which includes both oxygen and sulfur atoms, as well as a tin center. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10,10-dibutyl-5,15-dioxo-, dimethyl ester involves multiple steps. The synthetic route typically includes the reaction of dibutyltin oxide with specific dicarboxylic acids under controlled conditions . The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where ligands attached to the tin center are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10,10-dibutyl-5,15-dioxo-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic reactions. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Compared to other organotin compounds, 6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10,10-dibutyl-5,15-dioxo-, dimethyl ester is unique due to its specific structure and the presence of both oxygen and sulfur atoms. Similar compounds include:
- Dibutyltin bis(isooctylthioglycolate)
- Dibutyltin oxide
- Dibutyltin dilaurate
These compounds share some chemical properties but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
70942-34-6 |
|---|---|
Molekularformel |
C24H44O8S2Sn |
Molekulargewicht |
643.4 g/mol |
IUPAC-Name |
5-O-[2-[dibutyl-[2-(5-methoxy-5-oxopentanoyl)oxyethylsulfanyl]stannyl]sulfanylethyl] 1-O-methyl pentanedioate |
InChI |
InChI=1S/2C8H14O4S.2C4H9.Sn/c2*1-11-7(9)3-2-4-8(10)12-5-6-13;2*1-3-4-2;/h2*13H,2-6H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
DDOSXFUHHQGQCG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(SCCOC(=O)CCCC(=O)OC)SCCOC(=O)CCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


